molecular formula C4H4N2O3 B3057894 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid CAS No. 861293-24-5

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

Cat. No.: B3057894
CAS No.: 861293-24-5
M. Wt: 128.09 g/mol
InChI Key: VUJRBODKXOPABJ-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique structural properties .

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of amido-nitriles can yield disubstituted imidazoles .

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

5-oxo-1,4-dihydroimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-3(6-2)4(8)9/h1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBODKXOPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628086
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861293-24-5
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 2
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 3
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 4
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 5
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 6
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

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